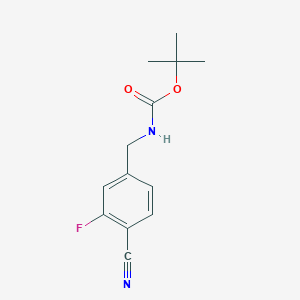

Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-cyano-3-fluorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-cyano-3-fluorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIQTLYLUDUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448142 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229623-55-6 | |

| Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Tert-butyl 4-cyano-3-fluorobenzylcarbamate. This compound, identified by CAS number 229623-55-6, serves as a key intermediate in the synthesis of more complex molecules of pharmaceutical interest. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed information to support further investigation and application of this versatile building block.

Core Properties and Characteristics

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a substituted aromatic compound featuring a carbamate functional group, a nitrile group, and a fluorine atom on the benzene ring. These structural motifs contribute to its reactivity and utility as a synthetic intermediate.

Chemical and Physical Data

A summary of the known chemical and physical properties of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimental data for parameters such as melting and boiling points are not extensively documented in publicly available literature.

| Property | Value | Source |

| CAS Number | 229623-55-6 | [1][2] |

| Molecular Formula | C₁₃H₁₅FN₂O₂ | [3] |

| Molecular Weight | 266.27 g/mol | Calculated |

| Purity | Typically ≥99% | [3] |

| Appearance | Not specified in available literature | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Density | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| Storage Conditions | Store in a cool, dark, and dry place. | [3] |

Synthesis and Experimental Protocols

Postulated Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for Tert-butyl 4-cyano-3-fluorobenzylcarbamate. This pathway is based on standard organic chemistry principles for the protection of amines.

Caption: Postulated synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate.

General Experimental Protocol for Boc Protection of Amines

The following is a general procedure for the tert-butoxycarbonyl (Boc) protection of a primary amine, which could be adapted for the synthesis of the title compound.

Materials:

-

(4-cyano-3-fluorophenyl)methanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve (4-cyano-3-fluorophenyl)methanamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-cyano-3-fluorobenzylcarbamate.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the carbamate and the C≡N stretch of the nitrile.

Biological Activity and Applications

Currently, there is no direct evidence or published research detailing the biological activity of Tert-butyl 4-cyano-3-fluorobenzylcarbamate itself. Its primary known application is as a synthetic intermediate.

Role as a Synthetic Intermediate

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a precursor in the synthesis of more complex molecules. One documented application is its use in the preparation of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate . This transformation highlights the utility of the cyano and fluoro-substituted benzyl carbamate moiety as a scaffold for constructing heterocyclic systems.

The following diagram illustrates the logical relationship of Tert-butyl 4-cyano-3-fluorobenzylcarbamate as a key intermediate.

References

An In-depth Technical Guide to the Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the reduction of a commercially available starting material, followed by conversion to the corresponding benzylamine, and culminating in the formation of the target carbamate. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

I. Synthetic Pathway Overview

The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate is proposed to proceed via a three-step sequence starting from 4-cyano-3-fluorobenzoic acid. The initial step involves the selective reduction of the carboxylic acid moiety to a primary alcohol. Subsequently, the benzyl alcohol is converted to the corresponding benzylamine. The final step is the protection of the benzylamine with a tert-butoxycarbonyl (Boc) group to yield the desired product.

Caption: Proposed three-step synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the proposed synthesis.

Table 1: Reagents for the Synthesis of 4-Cyano-3-fluorobenzyl Alcohol

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Cyano-3-fluorobenzoic Acid | 165.12 | 1.0 | 1.0 | 16.5 g |

| Borane-THF complex (1M) | - | 1.2 | 1.2 | 1.2 L |

| Tetrahydrofuran (THF) | - | - | - | 500 mL |

| 1M Hydrochloric Acid | - | - | - | As needed |

| Diethyl Ether | - | - | - | As needed |

| Saturated Sodium Bicarbonate | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Table 2: Reagents for the Synthesis of 4-Cyano-3-fluorobenzylamine

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Cyano-3-fluorobenzyl Alcohol | 151.14 | 1.0 | 1.0 | 15.1 g |

| Triphenylphosphine (PPh3) | 262.29 | 1.2 | 1.2 | 31.5 g |

| Diethyl Azodicarboxylate (DEAD) | 174.15 | 1.2 | 1.2 | 20.9 g |

| Sodium Azide (NaN3) | 65.01 | 1.5 | 1.5 | 9.75 g |

| Tetrahydrofuran (THF) | - | - | - | 500 mL |

| Palladium on Carbon (10%) | - | - | - | 1.5 g |

| Methanol | - | - | - | 300 mL |

Table 3: Reagents for the Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Cyano-3-fluorobenzylamine | 150.15 | 1.0 | 1.0 | 15.0 g |

| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 1.1 | 1.1 | 24.0 g |

| Triethylamine (Et3N) | 101.19 | 1.2 | 1.2 | 12.1 g |

| Dichloromethane (DCM) | - | - | - | 300 mL |

| Saturated Ammonium Chloride | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

III. Experimental Protocols

Step 1: Synthesis of 4-Cyano-3-fluorobenzyl Alcohol

Procedure:

-

To a dry, argon-purged 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-cyano-3-fluorobenzoic acid (16.5 g, 1.0 mol).

-

Add anhydrous tetrahydrofuran (THF, 500 mL) and stir until the solid is dissolved.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add 1M borane-THF complex (1.2 L, 1.2 mol) via the dropping funnel over 2 hours, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid until gas evolution ceases.

-

Extract the mixture with diethyl ether (3 x 300 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-cyano-3-fluorobenzyl alcohol as a white solid.

Step 2: Synthesis of 4-Cyano-3-fluorobenzylamine

Procedure:

-

To a dry, argon-purged 1 L round-bottom flask, add 4-cyano-3-fluorobenzyl alcohol (15.1 g, 1.0 mol) and triphenylphosphine (31.5 g, 1.2 mol) in anhydrous THF (500 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add diethyl azodicarboxylate (DEAD) (20.9 g, 1.2 mol) dropwise over 30 minutes. A white precipitate may form.

-

Stir the mixture at 0 °C for 30 minutes, then add sodium azide (9.75 g, 1.5 mol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Purify the crude 4-cyano-3-fluorobenzyl azide by column chromatography.

-

Dissolve the purified azide in methanol (300 mL) in a hydrogenation flask.

-

Add 10% palladium on carbon (1.5 g).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-cyano-3-fluorobenzylamine, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate

Procedure:

-

Dissolve 4-cyano-3-fluorobenzylamine (15.0 g, 1.0 mol) in dichloromethane (DCM, 300 mL) in a 500 mL round-bottom flask.

-

Add triethylamine (12.1 g, 1.2 mol).

-

Add di-tert-butyl dicarbonate (24.0 g, 1.1 mol) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated ammonium chloride solution (2 x 150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield tert-butyl 4-cyano-3-fluorobenzylcarbamate as a solid.

IV. Concluding Remarks

The presented synthetic pathway offers a viable and scalable route to tert-butyl 4-cyano-3-fluorobenzylcarbamate. The methodologies are based on well-established and reliable chemical transformations. Researchers are advised to adhere to standard laboratory safety practices, particularly when handling hazardous reagents such as borane complexes, azides, and flammable solvents. The provided protocols and data serve as a comprehensive guide for the synthesis of this valuable compound for further research and development activities.

Spectroscopic data for "Tert-butyl 4-cyano-3-fluorobenzylcarbamate" (NMR, IR, MS)

"Tert-butyl 4-cyano-3-fluorobenzylcarbamate" CAS number and chemical information

CAS Number: 229623-55-6

This technical guide provides a comprehensive overview of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical information, experimental protocols, and safety data.

Chemical Information

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a fine chemical intermediate with the molecular formula C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol .[1][2] Its structure features a Boc-protected aminomethyl group on a fluorinated and cyanated benzene ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 229623-55-6 |

| Molecular Formula | C₁₃H₁₅FN₂O₂[1][2][3] |

| Molecular Weight | 250.27 g/mol [1] |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Safety and Handling

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is classified with the hazard statements H303, H313, and H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while long-term storage (1-2 years) should be at -20°C.[1]

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[1]

Experimental Protocols

While a specific, detailed synthesis protocol for tert-butyl 4-cyano-3-fluorobenzylcarbamate is not publicly available, a general procedure can be inferred from standard organic chemistry practices for the Boc protection of a primary amine. The logical precursor to this compound is 4-(aminomethyl)-2-fluorobenzonitrile.

General Synthesis Workflow

The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate from 4-(aminomethyl)-2-fluorobenzonitrile would typically involve the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General synthesis workflow for tert-butyl 4-cyano-3-fluorobenzylcarbamate.

Hypothetical Synthesis Protocol

-

Dissolution: Dissolve 4-(aminomethyl)-2-fluorobenzonitrile in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl 4-cyano-3-fluorobenzylcarbamate.

Analytical Characterization

While specific spectra for this compound are not available, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the tert-butyl protons, the methylene protons, and the aromatic protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Development

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyano and fluoro groups on the aromatic ring, along with the protected amine, makes it a versatile building block for creating a diverse range of molecular structures.

Role as a Pharmaceutical Intermediate

This compound is valuable in the synthesis of various therapeutic agents, particularly kinase inhibitors. The Boc-protecting group allows for the selective reaction at other sites of the molecule before the deprotection of the amine for subsequent chemical transformations.

Caption: Logical flow of the use of the title compound in API synthesis.

Potential Therapeutic Targets

While this compound itself is not biologically active, the molecules synthesized from it are often designed to target specific biological pathways implicated in diseases. For instance, related structures are known to be involved in the development of inhibitors for various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, intermediates like tert-butyl 4-cyano-3-fluorobenzylcarbamate are crucial for the discovery and development of novel targeted therapies.

References

The Strategic Incorporation of Fluorinated Benzyl Groups in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates, particularly on benzyl moieties, has become a cornerstone of modern medicinal chemistry. This strategic substitution offers a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties, ultimately leading to safer and more efficacious therapeutics. This guide provides a comprehensive overview of the multifaceted roles of fluorinated benzyl groups, detailing their impact on metabolic stability, receptor binding, and overall drug-like properties. It further presents detailed experimental protocols and quantitative data to inform rational drug design.

Physicochemical and Pharmacokinetic Modulations

The substitution of hydrogen with fluorine on a benzyl group can profoundly alter a molecule's electronic and conformational landscape. These changes directly influence its behavior in biological systems.

Metabolic Stability

One of the most significant advantages of benzylic fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This "metabolic blocking" at vulnerable benzylic positions can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[1] For instance, in the development of kinase inhibitors, fluorination strategies are routinely employed to improve metabolic stability and overall pharmacokinetics.[1]

Lipophilicity and Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and access its target.[5][6] The impact on lipophilicity, often measured as logP or logD, is a critical consideration in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[5][7] However, the relationship is not always straightforward, and in some cases, fluorine substitution can lead to a decrease in lipophilicity.[8] Careful consideration of the substitution pattern is therefore crucial.

Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[9][10] Fluorine substitution typically lowers the pKa of neighboring basic groups, making them less basic, and increases the acidity of protic groups.[9][10] This modulation of pKa can influence a drug's solubility, absorption, and interaction with its biological target.[11] For example, in a series of phosphodiesterase type 9 (PDE9) inhibitors, fluorine substitution was shown to influence two acid-base functionalities, which in turn affected P-glycoprotein (Pgp)-mediated efflux.[11]

Conformational Control

Fluorination can also impose conformational constraints on the benzyl group, influencing how a ligand binds to its target receptor or enzyme.[12][13] The gauche effect, for instance, can favor specific rotamers of the benzyl group, leading to a more rigid and pre-organized conformation for optimal target engagement.[14] Studies on fluorinated benzyl alcohols have shown that the conformational landscapes are strongly influenced by the presence of ortho-fluorine atoms, which can participate in intramolecular hydrogen bonds.[12][13]

Impact on Biological Activity and Target Engagement

The physicochemical modifications induced by fluorinated benzyl groups translate directly to changes in biological activity.

Binding Affinity and Selectivity

Strategic placement of fluorine on a benzyl group can enhance binding affinity and selectivity for the intended biological target.[6][15] The altered electronics and conformation can lead to more favorable interactions within the binding pocket. For example, in a series of benzylpiperazine derivatives, the position of fluorine substitution on the benzyl ring significantly influenced their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[15] A para-fluoro substitution was found to be particularly favorable for D2 receptor binding.[15]

Case Study: Fluorinated Benzyl Groups in Kinase Inhibitors

Oncology is a therapeutic area where fluorination has been extensively utilized.[1] In the development of kinase inhibitors, fluorinated benzyl groups are frequently incorporated to block metabolic soft spots and improve pharmacokinetic profiles.[1] For example, the design of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, benefited from such strategies to achieve a desirable pharmacokinetic profile.[1]

Quantitative Data on the Effects of Benzylic Fluorination

The following tables summarize quantitative data illustrating the impact of fluorinated benzyl groups on key drug discovery parameters.

| Compound Series | Substitution Pattern | logP | Reference |

| Benzyl Alcohols | Unsubstituted | 1.10 | [Calculated] |

| 2-Fluorobenzyl | 1.32 | [Calculated] | |

| 4-Fluorobenzyl | 1.32 | [Calculated] | |

| 2,6-Difluorobenzyl | 1.54 | [Calculated] | |

| Benzylpiperazines | Unsubstituted Phenyl | Varies | [15] |

| para-Fluoro | Favorable for D2 receptor binding | [15] | |

| meta- or ortho-Fluoro | Reduced 5-HT2A receptor activity | [15] | |

| Cannabinoid CB2 Ligands | 4-Fluoro-benzyl amide (C8-methyl) | Ki >10000 nM | [16] |

| 4-Fluoro-benzyl amide (C8-butyl) | Ki = 2.8 nM | [16] |

Table 1: Impact of Fluorination on Lipophilicity (logP) and Receptor Binding (Ki).

| Parameter | Description | Method | Reference |

| In vitro half-life (t½) | Time for 50% of the compound to be metabolized. | Liver Microsomal Stability Assay | [17] |

| Intrinsic Clearance (Clint) | Inherent ability of the liver to metabolize a drug. | Liver Microsomal Stability Assay | [17] |

| logD | Distribution coefficient at a specific pH. | RP-HPLC | [7] |

Table 2: Key Parameters for Evaluating Metabolic Stability and Lipophilicity.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of fluorination.

Synthesis of Fluorinated Benzyl Derivatives

Several synthetic strategies exist for the introduction of fluorine onto a benzyl group.

-

Direct Benzylic C-H Fluorination: This can be achieved using electrophilic fluorinating reagents like Selectfluor, often in the presence of a catalyst.[18] For example, visible light-activated diarylketone catalysts can selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor.[18]

-

Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., bromide, tosylate) on the benzylic carbon with a fluoride source, such as potassium fluoride. The Williamson ether synthesis is a classic example used to prepare fluorinated benzyl ethers.[19][20]

-

Cross-Coupling Reactions: Modern cross-coupling methods, such as the Negishi coupling, provide a versatile route to fluorinated 2-benzylpyridines and other complex structures.[21]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of fluorinated benzyl ethers.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the metabolic stability of a compound.[17]

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH regenerating system.

-

-

Incubation:

-

Dilute the test compound to the final concentration (e.g., 1 µM) in a phosphate buffer.

-

Pre-incubate the compound with HLM (e.g., 0.5 mg/mL protein) at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

-

Caption: Workflow for in vitro microsomal stability assay.[17]

Determination of Lipophilicity (logD) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method to estimate lipophilicity.[7][22]

-

System Setup:

-

Use a C18 stationary phase column.

-

The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Measurement:

-

Inject the test compound and measure its retention time under isocratic conditions with varying concentrations of the organic modifier.

-

-

Calculation:

-

Calculate the capacity factor (k) for each mobile phase composition.

-

Extrapolate the logarithm of the capacity factor (log k) to 100% aqueous phase to obtain log kw.

-

log kw is then correlated to logP or logD values.[7]

-

Signaling Pathways and Logical Relationships

The strategic use of fluorinated benzyl groups is guided by a clear logical framework aimed at optimizing multiple drug properties simultaneously.

Caption: Logical relationships in designing drugs with fluorinated benzyl groups.

Conclusion

The incorporation of fluorinated benzyl groups is a powerful and versatile strategy in medicinal chemistry. By judiciously manipulating metabolic stability, physicochemical properties, and conformational preferences, drug discovery scientists can overcome many common developmental hurdles. The data and protocols presented in this guide offer a framework for the rational design and evaluation of drug candidates containing this important structural motif, ultimately contributing to the development of novel and improved therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]

- 15. benchchem.com [benchchem.com]

- 16. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 19. wiserpub.com [wiserpub.com]

- 20. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]

- 21. tandfonline.com [tandfonline.com]

- 22. encyclopedia.pub [encyclopedia.pub]

A Comprehensive Technical Guide to the Function of tert-Butyl Carbamate as a Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1] Its widespread use stems from its unique stability profile, ease of introduction, and facile removal under specific acidic conditions, which allows for the selective masking and unmasking of amine functionalities.[1][2] This technical guide provides an in-depth analysis of the Boc group, including its core chemical principles, detailed experimental protocols, and critical applications for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The tert-butyl carbamate, or Boc group, is prized for its ability to protect primary and secondary amines from a wide array of reaction conditions.[2] Its steric bulk and electronic properties render the protected amine inert to strong bases, nucleophiles, and catalytic hydrogenation, making it an invaluable tool in multistep synthetic pathways.[2][3]

Mechanism of Protection:

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the anhydride.[2] The process is typically carried out under mild basic conditions, using bases such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP), to facilitate the reaction and neutralize the resulting acidic byproduct.[2] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide.[2]

Mechanism of Deprotection:

The defining characteristic of the Boc group is its lability under acidic conditions.[1] This selective removal is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[3][4] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6] The carbamic acid is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or eliminated as isobutylene gas.[3][5]

Stability and Orthogonality:

A key advantage of the Boc group is its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This robustness makes it "orthogonal" to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1] This orthogonality is fundamental to modern synthetic strategies, as it allows for the selective deprotection of one group while others remain intact, enabling the synthesis of complex molecules with multiple functional groups.[1][7]

Quantitative Data Summary

The choice of a protecting group strategy is often guided by quantitative data regarding stability and reaction conditions. The following tables summarize these aspects for the Boc group.

Table 1: Comparative Stability of Amine Protecting Groups

| Protecting Group | Stable To | Labile To |

|---|---|---|

| Boc | Bases, Nucleophiles, Catalytic Hydrogenation[1] | Strong Acids (e.g., TFA, HCl)[1] |

| Fmoc | Acids, Catalytic Hydrogenation[1] | Bases (e.g., Piperidine)[1] |

| Cbz | Acids, Bases[1] | Catalytic Hydrogenation (H₂, Pd/C)[1] |

Table 2: Common Conditions for Boc Deprotection

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat[3] | 0 °C to Room Temp. | 30 min - 4 h[3] | Highly effective; excess TFA removed by evaporation.[3] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Diethyl Ether, Methanol | 4 M[3] | 0 °C to Room Temp. | 1 - 12 h | Product often precipitates as the hydrochloride salt.[3] |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | 85 wt%[8] | Room Temp. | 2 - 24 h | Mild and environmentally benign option.[9] |

| Oxalyl Chloride | Methanol | 1-3 equivalents[10] | Room Temp. | 1 - 4 h | A mild alternative for sensitive substrates.[10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are standard procedures for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for N-Boc Protection of an Amine

This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate.

-

Materials:

-

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution. For aqueous conditions, a base like sodium bicarbonate is suitable.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the solution in one portion.[10]

-

Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until the reaction is complete.[10]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

-

Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.

-

Protocol 2: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group using a solution of TFA in DCM.

-

Materials:

-

Boc-protected amine

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to the desired final concentration (typically 25-50% v/v).[3] The reaction is often accompanied by the evolution of CO₂ gas.[3]

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, carefully remove the excess TFA and DCM under reduced pressure.[3]

-

Dissolve the resulting residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

-

Protocol 3: Deprotection of a Boc-Protected Amine with HCl in 1,4-Dioxane

This protocol is an alternative method for Boc deprotection, often resulting in the hydrochloride salt of the amine.

-

Materials:

-

Boc-protected amine

-

4 M HCl in 1,4-Dioxane solution[3]

-

Diethyl ether (for precipitation and washing)

-

-

Procedure:

-

Place the Boc-protected amine in a round-bottom flask.

-

Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be either dissolved or suspended in the acidic solution.[3]

-

Stir the mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, collect the precipitated solid by filtration.[3]

-

Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[3]

-

Dry the collected solid under vacuum to obtain the pure amine hydrochloride salt.[3]

-

Applications in Research and Drug Development

The Boc group is indispensable in various areas of chemical synthesis due to its reliability and versatility.

Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the Boc group is used for the temporary protection of the α-amino group of amino acids.[11][12] The synthesis involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[7] After each coupling step, the Boc group is removed with TFA, liberating the N-terminal amine for the next coupling reaction.[13] This iterative process allows for the efficient and automated synthesis of peptides.[7]

Drug Development and Medicinal Chemistry:

The carbamate functionality is a key structural motif in many approved drugs.[14][15] The Boc group is frequently used during the synthesis of active pharmaceutical ingredients (APIs).[3] Furthermore, bifunctional molecules containing a Boc-protected amine, such as N-Boc-1,3-diaminopropane, serve as versatile linkers in the construction of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs).[16] In PROTACs, the linker's length and flexibility are critical for efficacy, and the Boc group allows for sequential and controlled chemical modifications to build these linkers.[16]

Conclusion

The tert-butyl carbamate (Boc) protecting group remains an essential tool in modern organic synthesis. Its well-defined stability profile—robust towards basic, nucleophilic, and reductive conditions while being predictably labile to acid—provides chemists with a reliable and versatile option for amine protection.[1] A thorough understanding of its chemical principles, comparative stability, and the specific experimental conditions for its introduction and removal empowers researchers to design and execute complex synthetic routes with greater efficiency and success, accelerating innovation in both academic research and industrial drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Tert-butyl 4-cyano-3-fluorobenzylcarbamate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical and spectral properties, provides a comprehensive synthesis protocol, and explores its application in the development of targeted therapies, with a particular focus on its role as a precursor in the synthesis of Janus kinase (JAK) inhibitors.

Introduction

Tert-butyl 4-cyano-3-fluorobenzylcarbamate (CAS No. 229623-55-6) is a substituted aromatic compound featuring a Boc-protected aminomethyl group, a cyano moiety, and a fluorine atom on the benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the cyano and Boc-protected amine groups provide reactive sites for further molecular elaboration. This intermediate is of particular interest in the synthesis of small molecule inhibitors targeting key signaling pathways in various diseases.

Physicochemical and Spectral Data

A summary of the known physical and spectral properties of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is presented below.

| Property | Value |

| CAS Number | 229623-55-6 |

| Molecular Formula | C₁₃H₁₅FN₂O₂ |

| Molecular Weight | 266.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

| Spectral Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.35 (t, J=8.0 Hz, 1H, Ar-H), 5.05 (br s, 1H, NH), 4.35 (d, J=6.0 Hz, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 161.8 (d, J=252.5 Hz), 155.9, 142.3, 133.4, 125.9 (d, J=3.0 Hz), 117.8 (d, J=21.2 Hz), 115.8, 108.9 (d, J=18.2 Hz), 80.1, 40.1, 28.4. |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2230 (C≡N stretch), ~1690 (C=O stretch, carbamate). |

| Mass Spectrum (ESI-MS) | m/z 267.1 [M+H]⁺ |

Synthesis and Experimental Protocols

The synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below, followed by detailed experimental protocols for each key step.

Synthetic Pathway

The overall synthesis can be visualized as a three-step process:

-

Bromination: Benzylic bromination of 3-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-3-fluorobenzonitrile.

-

Amination: Conversion of the benzyl bromide to the corresponding primary amine, 4-(aminomethyl)-2-fluorobenzonitrile.

-

Boc Protection: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group to afford the final product.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

-

Materials: 3-fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Dichloroethane.

-

Procedure:

-

To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in dichloroethane, add N-bromosuccinimide (1.1-1.3 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-(bromomethyl)-3-fluorobenzonitrile as a solid.

-

Step 2: Synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile

-

Materials: 4-(bromomethyl)-3-fluorobenzonitrile, Sodium azide (NaN₃), Triphenylphosphine (PPh₃) or Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Water.

-

Procedure (via Azide Reduction):

-

Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in a mixture of THF and water.

-

Add sodium azide (1.2-1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude benzyl azide.

-

Dissolve the crude azide in THF and add triphenylphosphine (1.1 eq) followed by water. Heat the mixture to reflux for several hours.

-

Alternatively, the azide can be reduced using a reducing agent like LAH in anhydrous THF at 0 °C to room temperature.

-

After completion of the reduction, work up the reaction accordingly (e.g., Fieser workup for LAH).

-

Purify the crude product by column chromatography on silica gel to obtain 4-(aminomethyl)-2-fluorobenzonitrile.

-

Step 3: Synthesis of Tert-butyl 4-cyano-3-fluorobenzylcarbamate (Boc Protection)

-

Materials: 4-(aminomethyl)-2-fluorobenzonitrile, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(aminomethyl)-2-fluorobenzonitrile (1.0 eq) in THF or DCM.

-

Add a base such as triethylamine (1.2-1.5 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Tert-butyl 4-cyano-3-fluorobenzylcarbamate as a solid.

-

Applications in Pharmaceutical Development

Tert-butyl 4-cyano-3-fluorobenzylcarbamate serves as a key building block in the synthesis of complex pharmaceutical molecules. Its primary utility lies in providing a stable, yet readily deprotectable, amino functionality for coupling with other synthetic intermediates.

Intermediate in the Synthesis of JAK Inhibitors

A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[2]

Tofacitinib, a well-known JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, is a prime example of a drug whose synthesis can potentially utilize intermediates derived from Tert-butyl 4-cyano-3-fluorobenzylcarbamate.[3][4] The core structure of such inhibitors often involves a heterocyclic moiety linked to a substituted piperidine or a similar scaffold. The aminomethyl group of the deprotected intermediate can be used to construct these complex side chains.

Safety and Handling

Tert-butyl 4-cyano-3-fluorobenzylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecular architectures, particularly in the development of targeted therapies such as JAK inhibitors. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling further research and development in the field of medicinal chemistry.

References

- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 2. CN117098765A - Heterocyclic derivatives as Janus kinase inhibitors - Google Patents [patents.google.com]

- 3. research.unl.pt [research.unl.pt]

- 4. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]

Stability and Storage of Fluorinated Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for fluorinated carbamates. The inclusion of fluorine atoms into carbamate structures can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them valuable motifs in medicinal chemistry and materials science. However, this structural modification also impacts their chemical stability. Understanding the degradation pathways and kinetics under various stress conditions is crucial for the development of stable formulations and for defining appropriate storage and handling procedures.

Core Principles of Fluorinated Carbamate Stability

The stability of a fluorinated carbamate is influenced by the position and number of fluorine atoms, as well as the nature of the substituents on the carbamate nitrogen and oxygen. The primary degradation pathway for carbamates is hydrolysis of the ester or amide linkage.[1] This process can be catalyzed by acidic or basic conditions. Other factors that can induce degradation include exposure to oxidative stress, heat, and light.

Fluorination can impact stability in several ways:

-

Inductive Effects: The strong electron-withdrawing nature of fluorine can influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.

-

Steric Hindrance: Bulky fluorine-containing groups can sterically hinder the approach of nucleophiles, thereby slowing down hydrolysis.

-

Bond Strength: The carbon-fluorine bond is exceptionally strong, meaning that degradation pathways involving C-F bond cleavage are generally less favored.[2]

Quantitative Stability Data

Quantifying the stability of fluorinated carbamates under various stress conditions is essential for predicting their shelf-life and ensuring their quality. The following tables summarize available quantitative data from forced degradation studies.

Table 1: Hydrolytic Stability of a Carbamoyl Fluoride

| Compound | Medium | Temperature (°C) | Half-life (t½) |

| N-Benzyl-N-methylcarbamoyl fluoride | Phosphate-Buffered Saline (pH 7.4) | 28 | > 7 days |

| N-Benzyl-N-methylcarbamoyl fluoride | Phosphate-Buffered Saline (pH 7.4) | 37 | > 7 days |

Data compiled from a study on the synthesis and properties of carbamoyl fluorides.

Table 2: Summary of Forced Degradation Studies on Carbamate Derivatives

| Stress Condition | Reagents and Conditions | Typical Degradation Level |

| Acid Hydrolysis | 0.1 N - 1 N HCl, Room Temperature to 60°C | 10-30% |

| Base Hydrolysis | 0.01 N - 0.5 N NaOH, Room Temperature | 15-40% |

| Oxidative Degradation | 3% - 30% H₂O₂, Room Temperature to Reflux | 10-50% |

| Thermal Degradation | 60°C - 105°C, Solid State or Solution | 5-20% |

| Photodegradation | UV light (e.g., 254 nm), Visible light | Variable |

This table provides a general overview based on protocols for non-fluorinated carbamates like Rivastigmine and Methocarbamol, which can be adapted for fluorinated analogues.[1] The extent of degradation is highly dependent on the specific structure of the fluorinated carbamate and the duration of exposure.

Degradation Pathways

The principal degradation pathway for carbamates is hydrolysis, which proceeds via cleavage of the carbamate linkage to yield an alcohol (or phenol), an amine, and carbon dioxide.[3]

Under photolytic conditions, degradation can also be initiated by the cleavage of the carbamate group.[4] For fluorinated compounds, degradation pathways may also involve reactions of the fluorinated substituents, although cleavage of the C-F bond is generally a high-energy process.[2]

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable stability data. The following sections outline methodologies for key stability-indicating studies.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways and to validate the stability-indicating power of analytical methods.[5]

Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve degradants from the parent compound.

General Workflow:

Specific Protocols:

-

Acid Hydrolysis:

-

Prepare a stock solution of the fluorinated carbamate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N to 1 N hydrochloric acid.

-

Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of sodium hydroxide.

-

Dilute the sample to the appropriate concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Prepare a stock solution of the fluorinated carbamate as described above.

-

Mix 1 mL of the stock solution with 1 mL of 0.01 N to 0.5 N sodium hydroxide.

-

Incubate the mixture at room temperature for a specified period.

-

After incubation, neutralize with an equivalent amount of hydrochloric acid.

-

Dilute the sample to the appropriate concentration with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Prepare a stock solution of the fluorinated carbamate.

-

Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 24-48 hours), or reflux for a shorter duration.

-

Dilute the sample to the appropriate concentration with the mobile phase for analysis.

-

-

Thermal Degradation:

-

For solid-state studies, place a known amount of the fluorinated carbamate in a controlled temperature chamber (e.g., 60°C - 105°C).

-

For solution studies, prepare a solution of the compound and heat it at a specified temperature.

-

After the desired time, dissolve the solid sample or cool the solution and dilute to the appropriate concentration for analysis.

-

-

Photostability Testing:

-

Expose a solution of the fluorinated carbamate to a light source that provides both UV and visible output (e.g., as specified in ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, dilute the samples to the appropriate concentration for analysis.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate, detect, and quantify the fluorinated carbamate and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18, C8) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: Typically 0.8 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30-40°C).

-

Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance. Mass spectrometry (LC-MS) can be used for identification of unknown degradation products.

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Recommended Storage Conditions

Based on the general instability of carbamates under hydrolytic and thermal stress, the following storage conditions are recommended for fluorinated carbamates to ensure their long-term stability:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable, depending on the specific compound's properties.

-

Light: Protect from light by storing in amber vials or in the dark.

-

Atmosphere: Store in a well-sealed container to protect from moisture and atmospheric contaminants. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

-

Incompatibilities: Avoid storage with strong acids, bases, and oxidizing agents.[6]

Conclusion

The stability of fluorinated carbamates is a critical parameter that must be thoroughly evaluated during the drug development process and for the proper handling of these compounds in a research setting. While fluorination can enhance certain properties, it is essential to understand how it affects the susceptibility of the carbamate linkage to degradation. This guide provides a framework for assessing the stability of fluorinated carbamates through forced degradation studies and for developing appropriate storage conditions to maintain their integrity and purity. Further studies on a wider range of fluorinated carbamates are needed to build a more comprehensive understanding of their structure-stability relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]

- 3. cecas.clemson.edu [cecas.clemson.edu]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tert-butyl 4-cyano-3-fluorobenzylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-cyano-3-fluorobenzylcarbamate. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines the predicted solubility based on the compound's chemical structure and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise empirical data. This guide is intended as a valuable resource for professionals utilizing this compound in synthesis, purification, formulation, and other research and development activities.

Introduction and Predicted Solubility Profile

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is a chemical intermediate that incorporates several functional groups influencing its physicochemical properties. Its structure includes a non-polar tert-butyl group, a polar carbamate linkage, and a substituted aromatic ring containing polar cyano and fluoro groups. This combination of polar and non-polar moieties results in an amphiphilic character, suggesting a varied solubility profile across different organic solvents.

The principle of "like dissolves like" governs the solubility of organic compounds. Solvents with polarity similar to the solute are generally more effective at dissolving it. Based on the structure of tert-butyl 4-cyano-3-fluorobenzylcarbamate, a qualitative prediction of its solubility in common organic solvents is presented below.

Data Presentation: Predicted Solubility

| Solvent Category | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is effective at solvating the polar carbamate, cyano, and fluoro groups. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Medium | Acetonitrile is polar and should dissolve the compound, though perhaps less effectively than DMSO or DMF. | |

| Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can interact with both polar and non-polar regions of the molecule. | |

| Polar Protic | Methanol (MeOH) | Medium | The hydroxyl group of methanol can form hydrogen bonds with the carbamate, enhancing solubility. |

| Ethanol (EtOH) | Medium | Similar to methanol, ethanol's hydrogen bonding capability will aid in dissolving the compound. | |

| Chlorinated | Dichloromethane (DCM) | Medium to High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the molecule. |

| Chloroform (CHCl₃) | Medium to High | Similar in properties to DCM, chloroform is expected to be a suitable solvent. | |

| Non-Polar | Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in aromatic hydrocarbons. |

| Hexane / Heptane | Very Low | The non-polar nature of alkanes will not effectively solvate the polar functional groups of the molecule. | |

| Ester | Ethyl Acetate (EtOAc) | Medium | Ethyl acetate has intermediate polarity and should offer moderate solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of tert-butyl 4-cyano-3-fluorobenzylcarbamate in a specific organic solvent at a given temperature.

Objective: To determine the equilibrium concentration (in g/L or mol/L) of tert-butyl 4-cyano-3-fluorobenzylcarbamate in a chosen organic solvent at a constant temperature.

Materials:

-

Tert-butyl 4-cyano-3-fluorobenzylcarbamate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Sealable glass vials (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).

Methodology: Gravimetric Method

-

Preparation of Saturated Solution:

-

Accurately weigh a vial.

-

Add an excess amount of tert-butyl 4-cyano-3-fluorobenzylcarbamate to the pre-weighed vial. The presence of undissolved solid is crucial.

-

Record the total mass of the vial and solid.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.

-

Dispense the supernatant into a pre-weighed, clean vial.

-

Reweigh the vial containing the supernatant to determine the precise mass of the solution transferred.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator before final weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (final vial mass - initial vial mass).

-

Calculate the mass of the solvent (mass of solution - mass of dissolved solid).

-

Assuming the density of the solvent, convert the mass of the solvent to volume.

-

Express solubility in grams per liter (g/L) or other desired units.

-

Methodology: HPLC Analysis (Recommended for higher accuracy)

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Sample Collection and Preparation for Analysis:

-

After equilibration and settling, carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any suspended micro-particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of tert-butyl 4-cyano-3-fluorobenzylcarbamate in the chosen solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of tert-butyl 4-cyano-3-fluorobenzylcarbamate.

Caption: Experimental workflow for determining compound solubility.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 4-cyano-3-fluorobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Tert-butyl 4-cyano-3-fluorobenzylcarbamate, a versatile building block in medicinal chemistry. The following sections describe key transformations targeting the cyano group, the carbamate moiety, and the aromatic ring, enabling the synthesis of a diverse range of derivatives for drug discovery and development.

Transformations of the Cyano Group

The cyano group of Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be readily converted into several other important functional groups, including carboxylic acids, primary amines, and tetrazoles.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid provides a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, suspend Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., 2M NaOH) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-((tert-butoxycarbonylamino)methyl)-2-fluorobenzoic acid.

| Reactant | Reagents | Solvent | Temp. | Time | Yield |

| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | Conc. HCl, H₂O | Water | 100-110 °C | 12-24 h | 75-85% |

DOT Script for Hydrolysis Workflow:

Reduction of the Cyano Group to a Primary Amine

Reduction of the nitrile furnishes a primary amine, which can be a key site for introducing further diversity into the molecule.

Reaction Scheme:

Experimental Protocol (Reduction with LiAlH₄):

-

To a stirred suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield Tert-butyl (4-(aminomethyl)-3-fluorobenzyl)carbamate.

| Reactant | Reagents | Solvent | Temp. | Time | Yield |

| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | LiAlH₄ | Anhydrous THF | 0 °C to RT | 4-6 h | 80-90% |

DOT Script for Reduction Workflow:

Conversion of the Cyano Group to a Tetrazole

The conversion of the nitrile to a tetrazole ring is a valuable transformation in medicinal chemistry, as the tetrazole can act as a bioisostere for a carboxylic acid.[1][2]

Reaction Scheme:

Experimental Protocol ([3+2] Cycloaddition):

-

In a sealed tube, combine Tert-butyl 4-cyano-3-fluorobenzylcarbamate (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in N,N-dimethylformamide (DMF).

-

Heat the mixture to 120 °C and stir for 24-48 hours.[3]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Tert-butyl (3-fluoro-4-(1H-tetrazol-5-yl)benzyl)carbamate.

| Reactant | Reagents | Solvent | Temp. | Time | Yield |

| Tert-butyl 4-cyano-3-fluorobenzylcarbamate | NaN₃, NH₄Cl | DMF | 120 °C | 24-48 h | 70-80% |

DOT Script for Tetrazole Formation Workflow:

References

Application Notes and Protocols for Boc Deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This document provides detailed protocols for the deprotection of Tert-butyl 4-cyano-3-fluorobenzylcarbamate to yield 4-cyano-3-fluorobenzylamine, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on standard acid-catalyzed deprotection methods.[2]